
rac Desetil Oxibutinina-d11 Clorhidrato
Descripción general
Descripción
rac Desethyl Oxybutynin-d11 Hydrochloride: is a deuterated analog of desethyl oxybutynin, which is an active metabolite of oxybutynin. Oxybutynin is a well-known antimuscarinic agent used primarily for the treatment of overactive bladder. The deuterated form, rac Desethyl Oxybutynin-d11 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolic pathways of oxybutynin due to its stable isotopic labeling .
Aplicaciones Científicas De Investigación
Pharmacological Properties and Mechanism of Action
Rac Desethyl Oxybutynin-d11 Hydrochloride functions as an antimuscarinic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bladder. This leads to relaxation of the detrusor muscle, thereby reducing urinary urgency and frequency. The compound is also noted for its reduced side effects compared to its parent compound, oxybutynin, particularly concerning dry mouth, which is a common adverse effect associated with anticholinergic medications.
Analytical Method Development
One of the significant applications of Rac Desethyl Oxybutynin-d11 Hydrochloride lies in its use in analytical method development . It serves as an internal standard in the quantification of oxybutynin and its metabolites in biological samples. The deuterated form allows for enhanced sensitivity and specificity in mass spectrometry techniques, facilitating accurate pharmacokinetic studies and therapeutic monitoring .
Quality Control in Pharmaceutical Manufacturing
The compound is utilized in quality control applications for the pharmaceutical industry, particularly during the production of oxybutynin formulations. Its stable isotopic nature aids in method validation processes, ensuring that drug products meet regulatory standards for purity and potency .
Case Study: Efficacy and Safety Profile
A notable case study evaluated the efficacy of oxybutynin formulations, including those containing Rac Desethyl Oxybutynin-d11 Hydrochloride, in managing symptoms of overactive bladder. The study demonstrated a significant reduction in urinary frequency and urgency among patients treated with controlled-release formulations that incorporated this compound. Furthermore, it highlighted a lower incidence of dry mouth compared to traditional formulations .
Clinical Trials on Hyperhidrosis Management
In another investigation into the management of hyperhidrosis (excessive sweating), Rac Desethyl Oxybutynin-d11 Hydrochloride was assessed for its effectiveness when used topically. The findings indicated that topical formulations significantly reduced systemic exposure while maintaining efficacy, thus minimizing side effects associated with oral administration .
Comparative Pharmacokinetics
A comprehensive review of pharmacokinetic profiles revealed that Rac Desethyl Oxybutynin-d11 Hydrochloride exhibits favorable absorption characteristics when administered via different routes (oral vs. intravesical). Studies indicated that intravesical administration resulted in higher concentrations of the parent drug relative to its metabolite, enhancing therapeutic outcomes while reducing adverse effects .
Future Directions and Research Opportunities
The ongoing research into Rac Desethyl Oxybutynin-d11 Hydrochloride suggests potential applications beyond urinary disorders. Investigations into its role in managing conditions such as nocturnal enuresis and neurogenic bladder are underway, with preliminary results indicating promising outcomes .
Mecanismo De Acción
Target of Action
The primary target of rac Desethyl Oxybutynin-d11 Hydrochloride is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .
Mode of Action
rac Desethyl Oxybutynin-d11 Hydrochloride binds to mAChRs in various tissues, including the bladder, submaxillary gland, heart, and colon . By doing so, it inhibits the action of acetylcholine, thereby reducing the activity of these tissues .
Biochemical Pathways
The compound is an active metabolite of oxybutynin, formed by the action of the cytochrome P450 (CYP) isoform CYP3A4 . This metabolic pathway is crucial for the drug’s activity, as it converts oxybutynin into its active form .
Pharmacokinetics
This suggests that it has properties that allow it to be tracked as it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The primary result of the action of rac Desethyl Oxybutynin-d11 Hydrochloride is a reduction in micturition pressure . This is achieved by its antagonistic action on mAChRs in the bladder, which reduces the contractile activity of the bladder muscles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of rac Desethyl Oxybutynin-d11 Hydrochloride involves the deuteration of the parent compound, desethyl oxybutynin. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the molecular structure of desethyl oxybutynin.
Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: : Industrial production of rac Desethyl Oxybutynin-d11 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis services are often employed to meet specific research requirements .
Análisis De Reacciones Químicas
Types of Reactions: : rac Desethyl Oxybutynin-d11 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Desethyl Oxybutynin: The non-deuterated form of the compound.
Oxybutynin: The parent compound from which desethyl oxybutynin is derived.
N-Desethyl Oxybutynin: Another metabolite of oxybutynin with similar properties.
Uniqueness: : rac Desethyl Oxybutynin-d11 Hydrochloride is unique due to its stable isotopic labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct advantage in tracing and analyzing the compound’s behavior in biological systems.
Actividad Biológica
Rac Desethyl Oxybutynin-d11 Hydrochloride is a deuterated analog of the antimuscarinic agent oxybutynin, primarily used in the treatment of overactive bladder (OAB). The compound's biological activity is closely linked to its pharmacological properties, including its ability to antagonize muscarinic receptors, particularly the M3 subtype located in the detrusor muscle of the bladder. This article reviews the biological activity of rac Desethyl Oxybutynin-d11 Hydrochloride, focusing on its mechanisms, pharmacokinetics, and clinical implications.
Rac Desethyl Oxybutynin-d11 Hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors. Its primary action is on the M3 receptors in the bladder, which are responsible for mediating detrusor muscle contraction. By inhibiting these receptors, the drug effectively reduces involuntary bladder contractions and increases bladder capacity.
Binding Affinity
Research indicates that both oxybutynin and its active metabolite, N-desethyl-oxybutynin, exhibit similar binding affinities to muscarinic receptors. In vitro studies have shown that:
- The pKi values for both compounds are comparable, with oxybutynin at 8.5 and N-desethyl-oxybutynin at 8.7 in parotid gland tissues .
- Both compounds significantly inhibit carbachol-induced contractions in human detrusor muscle, with N-desethyl-oxybutynin showing slightly higher efficacy .
Pharmacokinetics
The pharmacokinetics of rac Desethyl Oxybutynin-d11 Hydrochloride reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):
The compound's deuterated nature may influence its metabolic stability and pharmacokinetic profile compared to non-deuterated forms.
Clinical Implications
Rac Desethyl Oxybutynin-d11 Hydrochloride has been studied for its potential to reduce side effects commonly associated with oxybutynin therapy, particularly dry mouth. The transdermal delivery system minimizes peak plasma concentrations and maintains steady drug levels, thereby reducing the formation of N-desethyl-oxybutynin .
Case Studies
- Transdermal Patch Development : A case study highlighted how reformulating oxybutynin into a transdermal patch reduced side effects related to oral administration. This formulation allowed for sustained release and minimized fluctuations in drug levels, resulting in better patient compliance and fewer reports of dry mouth .
- Comparative Efficacy : Another study compared rac Desethyl Oxybutynin-d11 with traditional formulations of oxybutynin. It found that patients using the deuterated form experienced fewer adverse effects while maintaining similar therapeutic efficacy in managing OAB symptoms .
Propiedades
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-GXLPIGTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675795 | |
Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216405-15-0 | |
Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.